Cas no 90098-05-8 (Rebamipide 3-Chloro Impurity (>80%))

Rebamipide 3-Chloro Impurity (>80%) structure
90098-05-8 structure
Product Name:Rebamipide 3-Chloro Impurity (>80%)
CAS-nummer:90098-05-8
MF:C19H15ClN2O4
MW:370.786403894424
MDL:MFCD30748222
CID:1079826
PubChem ID:13342114
Update Time:2024-10-26

Rebamipide 3-Chloro Impurity (>80%) Chemische en fysische eigenschappen

Naam en identificatie

    • Rebamipide 3-Chloro Impurity
    • α-[(3-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid
    • α-[(3-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid (ACI)
    • CS-15279
    • 2-(3-chlorobenzamido)-3-(2-hydroxyquinolin-4-yl)propanoic acid
    • 2-(3-Chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
    • 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
    • 4-?Quinolinepropanoic acid, a-?[(3-?chlorobenzoyl)?amino]?-?1,?2-?dihydro-?2-?oxo-; a-[(3-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid; 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
    • CS-B1648
    • 90098-05-8
    • alpha-[(3-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid
    • Rebamipide3-ChloroImpurity
    • AKOS037650762
    • SCHEMBL9292906
    • C13243
    • -[(3-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid
    • 2-[(3-chlorophenyl)formamido]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
    • Rebamipide 3-Chloro Impurity (>80%)
    • MDL: MFCD30748222
    • Inchi: 1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
    • InChI-sleutel: BDWGQNMAAZVUQH-UHFFFAOYSA-N
    • LACHT: O=C1NC2C(=CC=CC=2)C(CC(C(O)=O)NC(C2C=C(Cl)C=CC=2)=O)=C1

Berekende eigenschappen

  • Exacte massa: 370.0720347g/mol
  • Monoisotopische massa: 370.0720347g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 5
  • Complexiteit: 606
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 95.5
  • XLogP3: 2.4

Experimentele eigenschappen

  • Dichtheid: 1.394±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 265-267 ºC (分解)
  • Oplosbaarheid: 几乎不溶 (0.012 g/L) (25 ºC),

Rebamipide 3-Chloro Impurity (>80%) Beveiligingsinformatie

Rebamipide 3-Chloro Impurity (>80%) Prijsmeer >>

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Rebamipide 3-Chloro Impurity (>80%) Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Acetone
Referentie
Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid and related compounds
Uchida, Minoru; Tabusa, Fujio; Komatsu, Makoto; Morita, Seiji; Kanbe, Toshimi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3775-86

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 °C → 10 °C
1.2 Solvents: Acetone ;  0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide ,  Water
Referentie
Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylation
Babu, Prashanth Kumar; Bodireddy, Mohan Reddy; Puttaraju, Reshma Choudlu; Vagare, Dnyaneshwar; Nimmakayala, Raghu; et al, Organic Process Research & Development, 2018, 22(7), 773-779

Rebamipide 3-Chloro Impurity (>80%) Raw materials

Rebamipide 3-Chloro Impurity (>80%) Preparation Products

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